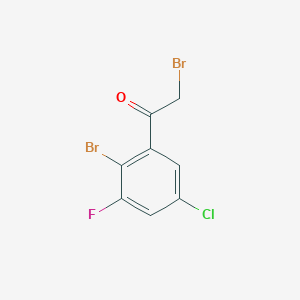

2'-Bromo-5'-chloro-3'-fluorophenacyl bromide

Description

2'-Bromo-5'-chloro-3'-fluorophenacyl bromide is a halogenated phenacyl derivative with the molecular formula C₈H₄Br₂ClFO (inferred from structural analogs in ). Its structure consists of a phenacyl backbone (acetophenone derivative) substituted with bromine at the 2' position, chlorine at 5', fluorine at 3', and a bromine atom on the acetyl group. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in nucleophilic substitution reactions or as an alkylating agent in pharmaceutical and materials science research .

Properties

IUPAC Name |

2-bromo-1-(2-bromo-5-chloro-3-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2ClFO/c9-3-7(13)5-1-4(11)2-6(12)8(5)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNVBRDXIOWOKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)CBr)Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2’-Bromo-5’-chloro-3’-fluorophenacyl bromide typically involves the bromination of 2’-Bromo-5’-chloro-3’-fluoroacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

2’-Bromo-5’-chloro-3’-fluorophenacyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of 2’-Bromo-5’-chloro-3’-fluorophenacyl bromide can yield alcohols or hydrocarbons.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate produces carboxylic acids .

Scientific Research Applications

2’-Bromo-5’-chloro-3’-fluorophenacyl bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Bromo-5’-chloro-3’-fluorophenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of halogen atoms enhances its electrophilic character, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups or build complex molecular structures .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Halogen Variation

The reactivity, stability, and applications of halogenated phenacyl bromides are highly dependent on the type and position of halogens. Below is a comparative analysis with key analogs:

Table 1: Comparison of Key Halogenated Phenacyl Derivatives

Key Findings from Comparative Studies

Reactivity Trends :

- The presence of bromine on the acetyl group (as in the target compound) enhances electrophilicity compared to chlorine analogs (e.g., 3'-bromo-2'-chloro-5'-fluorophenacyl chloride), making it more reactive in SN₂ reactions .

- Fluorine at the 3' position (meta to the acetyl group) provides electronic stabilization via inductive effects, reducing unintended side reactions compared to para-substituted analogs .

Stability and Storage :

- Bromine-heavy derivatives (e.g., 4',5'-dibromo-2'-fluorophenacyl bromide) exhibit lower thermal stability due to increased molecular weight and steric strain, requiring storage at –20°C .

- The target compound’s stability is comparable to 2-chloro-5-fluorophenacyl bromide but superior to dibrominated variants due to balanced halogen distribution .

Synthetic Utility :

- The target compound’s dual bromine (acetyl and aryl) positions it as a versatile cross-coupling reagent, whereas analogs like 4-(trifluoromethyl)phenacyl bromide are specialized for introducing fluorinated groups .

- Chlorine-substituted analogs (e.g., 3'-bromo-2'-chloro-5'-fluorophenacyl chloride) are preferred in reactions requiring slower kinetics, such as stepwise alkylation .

Biological Activity

2'-Bromo-5'-chloro-3'-fluorophenacyl bromide is a halogenated phenacyl derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound's structure suggests various interactions with biological systems, making it a candidate for further exploration in therapeutic applications.

The compound is characterized by the presence of bromine, chlorine, and fluorine substituents on a phenacyl backbone, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that halogenated compounds often exhibit significant antibacterial and anticancer properties. The specific activities of 2'-Bromo-5'-chloro-3'-fluorophenacyl bromide can be categorized into several key areas:

Antimicrobial Activity

Studies have shown that halogenated compounds possess varying degrees of antimicrobial activity. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Halogenated Compounds

| Compound Name | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 2'-Bromo-5'-chloro-3'-fluorophenacyl bromide | TBD | Gram-positive and Gram-negative bacteria |

| Tetrahexylammonium bromide | 10 | Staphylococcus aureus, H. influenzae |

| Pyrazole derivatives | 0.22 - 0.25 | Various pathogens |

Note: MIC = Minimum Inhibitory Concentration

Anticancer Activity

Preliminary studies suggest that compounds similar to 2'-Bromo-5'-chloro-3'-fluorophenacyl bromide may exhibit cytotoxic effects against various cancer cell lines. The mechanisms may involve apoptosis induction, cell cycle arrest, or inhibition of specific signaling pathways.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies have demonstrated that halogenated phenacyl derivatives can significantly inhibit the growth of cancer cells, with IC50 values indicating effective concentrations for therapeutic use.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | TBD | Induction of apoptosis |

| HeLa (Cervical) | TBD | Cell cycle arrest |

| A549 (Lung) | TBD | Inhibition of DNA synthesis |

Mechanistic Insights

The biological activity of 2'-Bromo-5'-chloro-3'-fluorophenacyl bromide is likely influenced by its ability to interact with cellular components such as proteins and nucleic acids. Halogenated compounds can form covalent bonds with nucleophilic sites in proteins, leading to functional alterations.

Potential Mechanisms:

- Protein Binding : Interaction with enzymes or receptors leading to inhibition or activation.

- DNA Interaction : Intercalation or alkylation resulting in mutagenic effects or cell death.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.